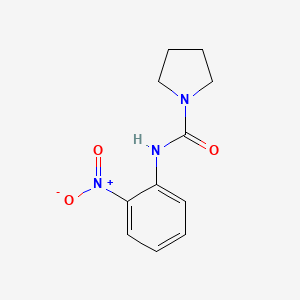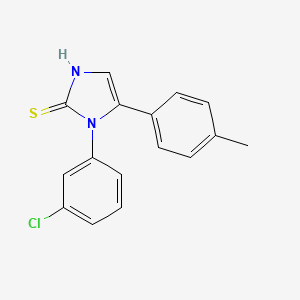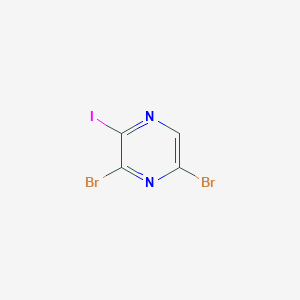![molecular formula C12H14N2O2 B1416511 {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol CAS No. 1094451-64-5](/img/structure/B1416511.png)
{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol
Overview
Description
This compound, also known as {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol, is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety that contains two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis Techniques
- Synthesis of Imidazole Derivatives : Imidazole derivatives like {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol have been synthesized by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or 2-acyl-1H-imidazoles with organometallic reagents. These derivatives can be converted into carbonyl compounds via corresponding quaternary salts, showcasing their versatility as synthons (Ohta, Hayakawa, Nishimura & Okamoto, 1987).
Corrosion Inhibition
- Carbon Steel Corrosion Inhibition : Imidazole-based molecules, including derivatives like [4-(1H-imidazole-1-yl)-phenyl]methanol, have been applied for corrosion inhibition of 1020 carbon steel in an acidic medium. The efficiency of these inhibitors has been investigated through various methods, including gravimetric experiments and electrochemical assays (Costa et al., 2021).
Fluorescence Studies
- Fluorescent Probe Synthesis : Derivatives of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol have been used to synthesize fluorescent probes. For instance, a compound synthesized with 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol exhibited strong fluorescence when coordinated with Zn2+, with a fluorescence quantum yield of 0.64 and a Stoke's shift of 142nm (Zheng Wen-yao, 2012).
Other Applications
- Antimicrobial Activity : Novel benzofuran-based 1,2,3-triazoles, synthesized using click chemistry approach and involving derivatives of {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol, have demonstrated high antimicrobial activity (Sunitha et al., 2017).
Future Directions
The future directions for research on {4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol and other imidazole derivatives could include further exploration of their synthesis processes, investigation of their chemical reactions, and evaluation of their potential biological activities . The development of new drugs using imidazole as a synthon is a promising area of research .
properties
IUPAC Name |
[4-[(1-methylimidazol-2-yl)methoxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14-7-6-13-12(14)9-16-11-4-2-10(8-15)3-5-11/h2-7,15H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESXAOYFSFVFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1COC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(2-Chloro-7-methoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1416431.png)

![[1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B1416433.png)
![(3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]propyl)amine](/img/structure/B1416434.png)
![4,7-Dibromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1416436.png)
![2-chloro-N-[4-(morpholin-4-ylcarbonyl)benzyl]acetamide](/img/structure/B1416440.png)
![Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1416444.png)



![6-Methyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1416449.png)

![3-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1416451.png)